Iganidipine hydrochloride

Antihypertensive pharmacology Oral bioavailability Dihydropyridine comparison

Iganidipine hydrochloride (CAS 117241-46-0, NKY-722) is a water-soluble 1,4-dihydropyridine calcium channel antagonist. It is the only dihydropyridine calcium antagonist currently available as an ophthalmic solution, with demonstrated topical penetration to the posterior retina and retrobulbar periocular space.

Molecular Formula C28H40Cl2N4O6
Molecular Weight 599.5 g/mol
CAS No. 117241-46-0
Cat. No. B048347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIganidipine hydrochloride
CAS117241-46-0
Synonyms1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester
NKY 722
NKY-722
Molecular FormulaC28H40Cl2N4O6
Molecular Weight599.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl
InChIInChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H
InChIKeyPJGTYHKZUAHNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iganidipine Hydrochloride (NKY-722): A Water-Soluble Dihydropyridine Calcium Channel Blocker with Validated Differentiation in Vascular, Renal, and Ocular Research


Iganidipine hydrochloride (CAS 117241-46-0, NKY-722) is a water-soluble 1,4-dihydropyridine calcium channel antagonist [1]. It is the only dihydropyridine calcium antagonist currently available as an ophthalmic solution, with demonstrated topical penetration to the posterior retina and retrobulbar periocular space [2]. Unlike most conventional dihydropyridines, iganidipine exhibits a slow-onset, long-lasting vasodilatory profile, high vascular selectivity (with minimal negative inotropic effects), and superior photostability, positioning it as a uniquely suited tool compound for ocular circulation studies, renal protection models, and vascular pharmacology research where water solubility and sustained target engagement are critical experimental requirements [3][4][5].

Why Iganidipine Hydrochloride Cannot Be Replaced by Generic Dihydropyridines Like Nicardipine or Nifedipine in Specialized Research Applications


The dihydropyridine calcium channel blocker class is heterogeneous; individual members differ substantially in water solubility, tissue penetration, metabolic stability, and duration of action, precluding simple substitution [1]. Iganidipine hydrochloride (NKY-722) is distinguished by its water solubility enabling unique ophthalmic formulation and topical posterior-segment delivery, a property absent in lipophilic analogs such as nifedipine or nicardipine [2]. Head-to-head studies demonstrate that NKY-722 provides 4–8× greater oral potency and a longer-lasting antihypertensive effect than nicardipine, along with superior photostability that reduces experimental variability in light-exposed assays [3][4]. In renal protection models, NKY-722 improves glomerular filtration rate and reduces cerebral arterial injury where nicardipine shows no significant effect on blood or urinary parameters, demonstrating that functional outcomes cannot be extrapolated across even closely related in-class compounds [5].

Quantitative Differentiation Evidence for Iganidipine Hydrochloride Against Closest Analogs


Oral Antihypertensive Potency: Iganidipine (NKY-722) Demonstrates 4–8× Greater Potency Than Nicardipine in Spontaneously Hypertensive Rats

In conscious spontaneously hypertensive rats (SHR), iganidipine (NKY-722) and nicardipine were administered intravenously and orally. On intravenous administration, NKY-722 and nicardipine showed roughly equivalent potency. However, on oral administration, NKY-722 was 4–8 times more potent than nicardipine [1]. This substantial oral potency difference is attributed to NKY-722's more efficient gastrointestinal absorption and greater resistance to hepatic first-pass metabolism compared with nicardipine [1]. The effect of NKY-722 was also slower in onset and longer-lasting than that of nicardipine, with more marked effects observed in SHR than in normotensive Wistar rats [1].

Antihypertensive pharmacology Oral bioavailability Dihydropyridine comparison

Sustained Antihypertensive Efficacy: NKY-722 Maintains Blood Pressure Control for 6 Weeks While Nicardipine Tachyphylaxis Occurs at 1 Week in Dahl Salt-Sensitive Rats

In a 6-week head-to-head study in Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet, NKY-722 (1 mg/kg/day) lowered blood pressure reproducibly for the entire 6-week period, whereas nicardipine at a 3× higher dose (3 mg/kg/day) showed a blood pressure-lowering effect only at week 1, with subsequent loss of efficacy indicating tachyphylaxis [1]. NKY-722 also significantly reduced plasma creatinine and renin activity, increased glomerular filtration rate, and reduced glomerulosclerosis and renal arterial injury. Nicardipine (3 mg/kg/day) did not affect blood or urinary parameters [1]. Furthermore, NKY-722, but not nicardipine, reduced cerebral arterial injury [1].

Renal hypertension Therapeutic durability Tachyphylaxis comparison

Vasoinhibitory Potency in Isolated Arteries: NKY-722 Is ~10× More Potent Than Nifedipine Across Four Vascular Beds

In isolated canine arteries (basilar, coronary, mesenteric, and intrarenal), NKY-722 (IC50: 5–16 × 10⁻¹⁰ mol/L) was nearly equipotent to nicardipine (IC50: 5–10 × 10⁻¹⁰ mol/L) and approximately 10 times more potent than nifedipine (IC50: 44–195 × 10⁻¹⁰ mol/L) across all four vascular beds [1]. On Ca²⁺-induced contraction in mesenteric arteries, NKY-722 and nicardipine were about 100× more potent than nifedipine, while on Bay K 8644-induced contraction, NKY-722 was about 4× more potent than nicardipine and 400× more potent than nifedipine [1]. The potency order for all three drugs was basilar > coronary > mesenteric > intrarenal arteries [1].

Isolated vessel pharmacology Potency comparison Vascular selectivity

Vascular Selectivity Index: NKY-722 Requires ~100× the Coronary Vasodilator Dose to Produce a 50% Reduction in Cardiac Contractile Force

In isolated, blood-perfused dog heart preparations, NKY-722 demonstrated high vascular selectivity [1]. The dose that doubled coronary blood flow was compared with doses producing negative chronotropic, dromotropic, and inotropic effects. The dose producing a 50% decrease in the force of contraction of paced papillary muscle was approximately 100 times the dose that doubled coronary blood flow [1]. The dose producing a 15% (nearly half-maximum) decrease in sinus rate was about 6 times the coronary vasodilator dose, and the dose producing a 15% increase in AV conduction time was about 3.5 times the coronary vasodilator dose [1]. This profile is characterized as essentially identical to that of lipophilic dihydropyridine calcium antagonists, indicating that water solubility does not compromise vascular selectivity [1].

Vascular selectivity Cardiac safety pharmacology Coronary vasodilation

Ocular Penetration Advantage: Topical 0.03% Iganidipine Suppresses Retinal Artery Constriction Where Betaxolol 0.5% Fails, with Corneal Penetration ≥10× Higher Than Timolol or Carteolol

In a 20-day twice-daily instillation study in pigmented rabbits, iganidipine 0.03% significantly suppressed endothelin-1 (ET-1)-induced retinal artery constriction at both 2.5 ng and 0.5 ng intravitreous ET-1 doses, whereas betaxolol 0.5% showed no significant suppression [1]. Penetration of topically applied iganidipine to the cornea or aqueous humor was at least 10 times higher than that reported for timolol or carteolol [1]. After a single instillation of 0.09% iganidipine, the equivalent concentration in the ipsilateral retrobulbar periocular space reached approximately 3.9 × 10⁻⁸ M (15 min–1 h post-instillation), consistently higher than contralateral eyes by ~3.0 × 10⁻⁸ M (P = 0.043) [1]. This local penetration was sufficient to reach pharmacologically active Ca²⁺-antagonist concentrations at the posterior retina without systemic effects [1].

Ophthalmic drug delivery Posterior segment penetration Retinal vasculature

Photostability Advantage: Iganidipine Exhibits Superior Stability Under Light Compared to Nifedipine and Nicardipine, Reducing Experimental Variability

Iganidipine hydrochloride is reported to have superior stability under light compared with nifedipine and nicardipine, a property explicitly noted in the ophthalmic formulation literature [1][2]. Most 1,4-dihydropyridines, including nifedipine, are highly photolabile and undergo rapid photodegradation to inactive nitrosophenylpyridine derivatives when exposed to daylight or laboratory lighting, necessitating rigorous light-protection protocols during handling, formulation, and assay procedures [2]. Iganidipine's enhanced photostability, cited alongside its more effective and continuous vasodilative action, makes it particularly suitable for topical ophthalmic solutions exposed to ambient light during prolonged experiments [1].

Photostability Assay reproducibility Dihydropyridine degradation

High-Value Research Application Scenarios for Iganidipine Hydrochloride Based on Differentiated Evidence


Topical Ocular Circulation and Retinal Neuroprotection Studies Requiring Non-Invasive Posterior Segment Delivery

For ophthalmic research involving optic nerve head blood flow, retinal artery constriction, or ischemic retinal disorders, iganidipine hydrochloride is the only dihydropyridine calcium antagonist available as an aqueous ophthalmic solution that achieves pharmacologically active concentrations in the posterior retina and retrobulbar periocular space [1]. Topical 0.03% iganidipine increases ipsilateral optic nerve head tissue blood velocity by 8–10% after single instillation and 18–35% after repeated dosing in rabbits (p < 0.05), and by 20–41% in cynomolgus monkeys after 7-day twice-daily administration [2]. It suppresses endothelin-1-induced retinal artery constriction where betaxolol 0.5% fails, without altering systemic blood pressure or intraocular pressure [1]. This makes it the compound of choice for glaucoma-related ocular blood flow research and retinal ischemia-reperfusion models.

Chronic Renal and Cerebral Protection Models Requiring Sustained Antihypertensive Efficacy Beyond One Week

When designing long-term hypertensive end-organ damage studies in salt-sensitive rodent models, iganidipine (NKY-722) at 1 mg/kg/day provides reproducible blood pressure control over 6 weeks, unlike nicardipine (3 mg/kg/day) which exhibits tachyphylaxis after 1 week [1]. NKY-722 at 0.3–3.0 mg/kg/day dose-dependently reduces glomerulosclerosis, renal arterial injury, cerebral infarction incidence, and hypertensive death in Dahl salt-sensitive rats, with plasma creatinine and GFR improvements at the sustained-hypotensive dose (3.0 mg/kg/day) [2]. The additional finding that NKY-722, but not nicardipine, reduces cerebral arterial injury and improves renal functional parameters makes it uniquely suited for dual-organ protection studies [1].

Isolated Vessel Pharmacology Requiring High-Potency Calcium Antagonism Across Multiple Vascular Beds

For researchers conducting isolated artery experiments, iganidipine (NKY-722) offers approximately 10× greater vasoinhibitory potency than nifedipine across canine basilar, coronary, mesenteric, and intrarenal arteries, while maintaining a potency profile roughly equivalent to nicardipine for KCl-induced contractions [1]. On Bay K 8644-induced contractions, NKY-722 is 4× more potent than nicardipine and 400× more potent than nifedipine [1]. This higher potency reduces the required working concentration ranges, minimizing solvent (e.g., DMSO) artifact potential and enabling more reliable concentration-response curve generation in multi-vessel comparative pharmacology protocols.

In Vivo Hemodynamic Studies Requiring High Vascular Selectivity with Minimal Cardiac Interference

For cardiovascular pharmacology studies where coronary vasodilation must be achieved without confounding negative inotropic or chronotropic effects, iganidipine provides an approximately 100× separation between the coronary vasodilator dose and the dose producing a 50% reduction in cardiac contractile force in canine heart preparations [1]. This high vascular selectivity profile is maintained despite the compound's water solubility, producing a slow-onset, long-lasting vasodilation that minimizes reflex tachycardia risk in conscious animal models [2]. Researchers investigating coronary circulation or regional hemodynamics can use NKY-722 with confidence that observed effects are primarily vascular rather than cardiac in origin.

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